

# An In-depth Technical Guide to 4-Aminobenzonitrile: Properties, Synthesis, and Applications

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**4-Aminobenzonitrile**, also known as p-aminobenzonitrile or 4-cyanoaniline, is an organic compound featuring an amino group and a nitrile group attached to a benzene ring.[1] This bifunctional molecule serves as a versatile building block in the synthesis of a wide array of pharmaceuticals, dyes, and agrochemicals.[1][2] Its reactivity, stemming from the nucleophilic amino group and the electrophilic nitrile group, allows for diverse chemical transformations, making it a compound of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of **4-aminobenzonitrile**, detailed experimental protocols for its characterization, and an exploration of its role in key synthetic pathways.

# **Physical and Chemical Properties**

**4-Aminobenzonitrile** is a white to light yellow crystalline solid under standard conditions.[1][3] It is sparingly soluble in water but shows good solubility in polar organic solvents such as ethanol and acetone.[2][3] The key physical and chemical properties are summarized in the tables below.



**Table 1: General and Physical Properties of 4-**

**Aminobenzonitrile** 

Property	Value	Reference
Molecular Formula	C7H6N2	[3][4]
Molecular Weight	118.14 g/mol	[3][4]
Appearance	White to pale yellow crystalline powder/solid	[3]
Melting Point	83-87 °C	[5][6]
Boiling Point	285 °C (decomposes)	[3]
Density	1.14 - 1.25 g/cm³	[3]
Vapor Pressure	0.00887 mmHg	[4]
рКа	1.74 (at 25 °C)	
Solubility in Water	Sparingly soluble	[2][7]
Solubility in Organic Solvents	Soluble in ethanol, acetone, ethyl acetate, dichloromethane, and chloroform	[2][3][5]

**Table 2: Spectroscopic Data of 4-Aminobenzonitrile** 



Spectroscopic Technique	Key Data/Observations	Reference
Infrared (IR) Spectroscopy	Characteristic peaks for N-H stretching (amino group), C≡N stretching (nitrile group), and aromatic C-H and C=C stretching.	[4]
<sup>1</sup> H NMR Spectroscopy	Signals corresponding to the aromatic protons and the amino protons.	[4][8][9]
<sup>13</sup> C NMR Spectroscopy	Signals for the aromatic carbons, the nitrile carbon, and the carbon attached to the amino group.	[4][8]
Mass Spectrometry (MS)	Molecular ion peak (M+) corresponding to the molecular weight of the compound.	[4][10]

# **Experimental Protocols**

The following are detailed methodologies for the determination of key physical properties and the acquisition of spectroscopic data for **4-Aminobenzonitrile**.

### **Determination of Melting Point**

The melting point of **4-Aminobenzonitrile** can be determined using a standard melting point apparatus.

#### Procedure:

- A small amount of finely powdered 4-Aminobenzonitrile is packed into a capillary tube, sealed at one end.
- The capillary tube is placed in the heating block of a melting point apparatus.



- The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.
- The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

### Infrared (IR) Spectroscopy

The IR spectrum of solid **4-Aminobenzonitrile** can be obtained using the KBr pellet method or as a Nujol mull.

Procedure (KBr Pellet Method):

- Approximately 1-2 mg of dry 4-Aminobenzonitrile is mixed with about 100-200 mg of dry potassium bromide (KBr) powder.
- The mixture is finely ground to a homogenous powder using an agate mortar and pestle.
- The powder is then compressed into a thin, transparent pellet using a hydraulic press.
- The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on an NMR spectrometer.

#### Procedure:

- A solution of 4-Aminobenzonitrile is prepared by dissolving approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- The NMR tube is placed in the spectrometer's probe.
- The spectra are acquired according to the instrument's standard operating procedures, with appropriate parameters set for <sup>1</sup>H and <sup>13</sup>C nuclei.



### Mass Spectrometry (MS)

The mass spectrum of **4-Aminobenzonitrile** can be obtained using various ionization techniques, such as electron ionization (EI).

Procedure (Electron Ionization):

- A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
- In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons, causing ionization and fragmentation.
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- A detector records the abundance of each ion, generating the mass spectrum.

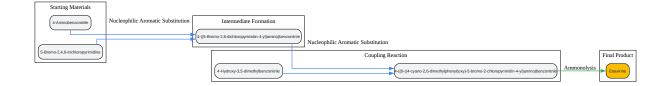
# **Chemical Reactivity and Synthetic Applications**

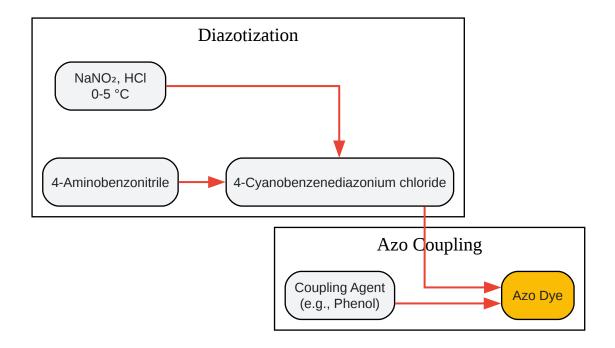
**4-Aminobenzonitrile** is a key intermediate in the synthesis of various important molecules, particularly in the pharmaceutical and dye industries.

### **Synthesis of Etravirine**

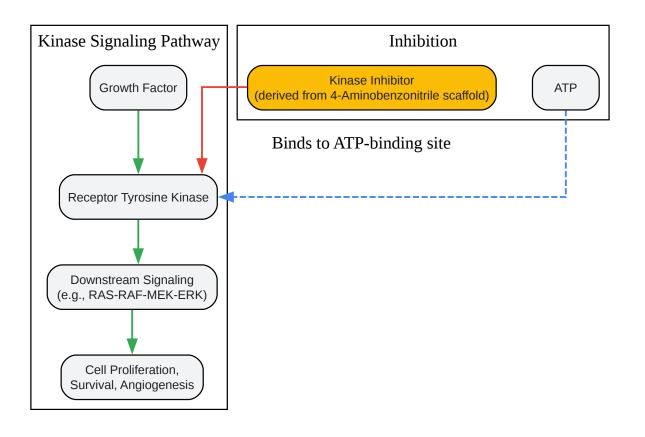
Etravirine is a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV. **4-Aminobenzonitrile** is a crucial starting material in several synthetic routes to this drug. One common pathway involves the nucleophilic aromatic substitution reaction of **4-aminobenzonitrile** with a substituted pyrimidine.











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